Cas no 1551867-04-9 (3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one)

3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- BS-3000
- 1551867-04-9
- 3-pyrrolidin-1-ylsulfonyl-1H-pyridin-2-one
- 3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
- MFCD23696726
- AKOS022193527
- 3-(PYRROLIDINE-1-SULFONYL)-1H-PYRIDIN-2-ONE
-
- MDL: MFCD23696726
- Inchi: InChI=1S/C9H12N2O3S/c12-9-8(4-3-5-10-9)15(13,14)11-6-1-2-7-11/h3-5H,1-2,6-7H2,(H,10,12)
- InChI Key: UQYVSIKKARDWMP-UHFFFAOYSA-N
- SMILES: C1CCN(C1)S(=O)(=O)C2=C(N=CC=C2)O
Computed Properties
- Exact Mass: 228.05686342Da
- Monoisotopic Mass: 228.05686342Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 74.9Ų
3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI37422-1mg |
3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1h)-one |
1551867-04-9 | >95% | 1mg |
$201.00 | 2024-04-20 | |
Ambeed | A329058-1g |
3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one |
1551867-04-9 | 95+% | 1g |
$230.0 | 2024-04-23 | |
Chemenu | CM365178-1g |
3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1h)-one |
1551867-04-9 | 95% | 1g |
$253 | 2023-01-01 | |
abcr | AB507775-500 mg |
3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, >90%; . |
1551867-04-9 | 500MG |
€335.50 | 2023-02-02 | ||
abcr | AB507775-1 g |
3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, >90%; . |
1551867-04-9 | 1g |
€678.60 | 2023-04-18 | ||
A2B Chem LLC | AI37422-500mg |
3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1h)-one |
1551867-04-9 | >95% | 500mg |
$390.00 | 2024-04-20 | |
A2B Chem LLC | AI37422-10mg |
3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1h)-one |
1551867-04-9 | >95% | 10mg |
$240.00 | 2024-04-20 | |
abcr | AB507775-1g |
3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, >90%; . |
1551867-04-9 | 1g |
€663.70 | 2025-03-19 | ||
A2B Chem LLC | AI37422-5mg |
3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1h)-one |
1551867-04-9 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI37422-1g |
3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1h)-one |
1551867-04-9 | >95% | 1g |
$710.00 | 2024-04-20 |
3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one Related Literature
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
4. Book reviews
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
Additional information on 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
Introduction to 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (CAS No. 1551867-04-9)
3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical identifier CAS No. 1551867-04-9, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The presence of both pyrrolidine and pyridine rings, coupled with a sulfonyl group, makes it a structurally intriguing entity with potential applications in medicinal chemistry.
The structure of 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one consists of a pyridinone core linked to a pyrrolidine ring via a sulfonyl bridge. This configuration suggests that the compound may possess dual functionalization capabilities, which could be exploited for various pharmacological interactions. The sulfonyl group, in particular, is known for its ability to enhance binding affinity and metabolic stability, making it a valuable moiety in the design of bioactive molecules.
In recent years, there has been growing interest in the development of heterocyclic compounds as therapeutic agents due to their diverse biological activities and favorable pharmacokinetic properties. The pyrrolidine scaffold, in particular, has been extensively studied for its role in modulating various biological pathways. Compounds containing this motif have shown potential in the treatment of neurological disorders, cardiovascular diseases, and infectious diseases. The introduction of a sulfonyl group into the pyrrolidine-pyridine framework of 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one may further enhance its pharmacological profile by improving solubility and bioavailability.
One of the most compelling aspects of 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is its potential as a lead compound for further derivatization and optimization. Researchers have been exploring various strategies to modify this core structure in order to identify more potent and selective analogs. For instance, the introduction of additional functional groups or the alteration of ring sizes could lead to novel compounds with enhanced therapeutic efficacy.
The synthesis of 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include sulfonylation reactions followed by cyclization steps to form the pyridinone ring. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like this one, facilitating their use in medicinal chemistry research.
Recent studies have highlighted the biological activity of 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one in various in vitro and in vivo models. Preliminary findings suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathogenesis. For example, it has been observed to interact with targets related to inflammation and pain modulation, indicating potential applications in therapeutic interventions for these conditions. Additionally, the compound's ability to cross the blood-brain barrier has raised interest in its possible use for treating central nervous system disorders.
The pharmacokinetic properties of 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. Studies have shown that modifications to the molecular structure can significantly impact these properties, making it essential to carefully design experiments to optimize pharmacokinetic profiles.
In conclusion, 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (CAS No. 1551867-04-9) represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activities make it an attractive molecule for medicinal chemists seeking to discover new therapeutic agents. As research continues to uncover more about its properties and potential applications, this compound is likely to play an important role in the advancement of drug discovery efforts.
1551867-04-9 (3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one) Related Products
- 2229555-16-0(2-(3-chloroprop-1-en-2-yl)-5-(trifluoromethyl)pyridine)
- 157870-16-1(Benzonitrile,4-formyl-3,5-dimethyl-)
- 1261775-69-2(3-Bromo-2'-(difluoromethoxy)-4'-hydroxypropiophenone)
- 1207017-75-1(2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylpyridine-3-carboxamide)
- 333437-05-1(1-(1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol)
- 91076-95-8(2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester)
- 1361539-31-2(6-Chloro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol)
- 1518291-31-0({2-fluoro-5-(trifluoromethyl)phenylmethyl}hydrazine)
- 2138526-21-1(3-Methanesulfonyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol)
- 942007-45-6(N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-ethoxyacetamide)
